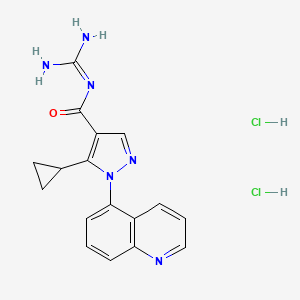
Zoniporide dihydrochloride
Übersicht
Beschreibung
Zoniporide dihydrochloride is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). It displays selectivity over other NHE isoforms, with K values of 14, 2200, and 220000 nM for human NHE1, human NHE2, and rat NHE3 respectively . It inhibits NHE1 dependent 22 Na+ uptake in vitro (IC50 = 14 nM) and provides cardioprotection from myocardial ischemic injury in vivo (EC50 = 0.25 nM). It also inhibits MMP2/9 activity and invasion in breast cancer cells .
Chemical Reactions Analysis
Zoniporide dihydrochloride is a potent inhibitor of native NHE1 activity in ventricular myocytes and platelets .Wissenschaftliche Forschungsanwendungen
Zoniporide Dihydrochloride: A Comprehensive Analysis of Scientific Research Applications
Cardioprotection in Cardiopulmonary Bypass: Zoniporide dihydrochloride has been shown to have cardioprotective effects in experimental models of cardiopulmonary bypass. It acts as a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), which is crucial in protecting the heart from ischemic injuries during surgical procedures .
Inhibition of Platelet Swelling: Research indicates that Zoniporide can inhibit the swelling of human platelets, which is a significant factor in thrombotic diseases. By controlling platelet function, it may help prevent conditions such as strokes or heart attacks .
Attenuation of Cardiac Contractile Dysfunction: In rat models, Zoniporide has been observed to attenuate cardiac contractile dysfunction, which can be beneficial in treating various forms of heart failure or stress-induced cardiomyopathy .
Selective NHE1 Inhibition: Zoniporide dihydrochloride displays selectivity for inhibiting human NHE1 over other NHE isoforms, which makes it a valuable tool for studying the specific roles of NHE1 in cellular processes and diseases .
Pharmacokinetics and Solubility: The compound exhibits high aqueous solubility and acceptable pharmacokinetics for intravenous administration, making it suitable for use in clinical settings where rapid action is required .
Wirkmechanismus
Target of Action
Zoniporide dihydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1) . NHE1 is a protein that plays a crucial role in regulating intracellular pH by controlling the exchange of sodium (Na+) and hydrogen (H+) ions across cellular membranes .
Mode of Action
Zoniporide dihydrochloride interacts with NHE1 and inhibits its function. It selectively inhibits NHE1-dependent sodium uptake in vitro, with an IC50 value of 14 nM . This means that it can effectively block the activity of NHE1 at very low concentrations.
Biochemical Pathways
The inhibition of NHE1 by Zoniporide dihydrochloride affects the sodium-hydrogen exchange process, which is critical for maintaining the pH balance within cells . This can have downstream effects on various biochemical pathways, particularly those that are sensitive to changes in intracellular pH.
Pharmacokinetics
Zoniporide dihydrochloride is primarily cleared from the body via metabolism . The major metabolite is 2-Oxozoniporide (M1), which is catalyzed by the enzyme aldehyde oxidase . Other metabolites, M2 and M3, are formed through the hydrolysis of the guanidine moiety
Result of Action
The inhibition of NHE1 by Zoniporide dihydrochloride has several effects at the molecular and cellular levels. It provides cardioprotection from myocardial ischemic injury . Additionally, it has been found to inhibit the activity of MMP2/9 and invasion in breast cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZNPJAGKWHEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zoniporide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)


